molecular formula C20H19NO2 B1589830 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline CAS No. 20440-94-2

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Cat. No.: B1589830
CAS No.: 20440-94-2
M. Wt: 305.4 g/mol
InChI Key: ZJPTYHDCQPDNBH-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline is an organic compound with the molecular formula C20H21NO2 It is a derivative of aniline, where the nitrogen atom is bonded to two aromatic rings, one of which is substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under acidic or basic conditions to form an intermediate Schiff base. This intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline involves its interaction with specific molecular targets. It can act as an electron donor or acceptor, facilitating various redox reactions. The methoxy groups enhance its electron-donating ability, making it a useful intermediate in organic synthesis. Additionally, its interactions with biological macromolecules can lead to the modulation of enzymatic activities and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methoxyphenyl)benzamide
  • 4-Methoxy-N-(phenylmethylene)benzenamine
  • 4,4’-Dimethoxydiphenylamine

Uniqueness

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline is unique due to its dual methoxy substitution, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPTYHDCQPDNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441568
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20440-94-2
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.00 g (4.46 mmols) of N,N-di(4-methoxyphenyl)amine (31a), 1.00 g (4.90 mmols) of iodobenzene (32a), 0.502 g (5.23 mmols) of t-BuONa and 0.010 g (0.044 mmols) of Pd(CH3COO)2 were dissolved in anhydrous xylene, and while refluxing the solution in an atmosphere of nitrogen, 1.0 ml of 0.237 M of P(But)3 was further dropped, followed by refluxing for 4 hours.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.502 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3COO)2
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis of the triphenylamine donor Wittig salt follows the schematic in FIG. 9. To a solution of 4.975 g (5.43 mmol) of tris(dibenzylideneacetone)-dipalladium(0) and 4.519 g (8.15 mmol) of 1,1′-bis(diphenylphosphine)-ferrocene in 680 mL toluene under nitrogen was added 68.46 mL (0.245 mol) of 4-bromoanisole and was allowed to stir for 25 minutes. Then, sodium tert-butoxide (59.36 g, 0.618 mol) and aniline (22.5 mL, 0.236 mol) were added to the solution and stirred at 90° C. for approximately 2 weeks. Thin layer chromatography was used to monitor the complete formation of the decoupled product. The reaction solution was then worked up with brine washings (3×), extracted with ether, and dried over MgSO4. A flash column of 5% ethyl acetate/95% hexanes gave a light brown solid. The still crude product was purified on a column with 1% ethyl acetate/99% hexanes mobile phase to give 21.19 g of white solid. 1H NMR (CDCl3): δ3.87 (s, 6H), δ6.87-7.08 (m, 11H), δ7.26 (d, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Wittig salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.36 g
Type
reactant
Reaction Step Three
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
1,1′-bis(diphenylphosphine) ferrocene
Quantity
4.519 g
Type
reactant
Reaction Step Five
Quantity
68.46 mL
Type
reactant
Reaction Step Five
Quantity
680 mL
Type
solvent
Reaction Step Five
Quantity
4.975 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline being investigated as a potential component of DSSCs?

A: Research suggests that this compound, categorized as a triphenylamine derivative, shows promise as an effective donor moiety in Y-type dual donor-based dye sensitizers for DSSCs []. This is largely attributed to the presence of nitrogen atoms within its structure.

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